molecular formula C18H38FN B1670149 Dectaflur CAS No. 7333-84-8

Dectaflur

Cat. No. B1670149
CAS RN: 7333-84-8
M. Wt: 287.5 g/mol
InChI Key: QGSCPWWHMSCFOV-KVVVOXFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dectaflur (INN) is a fluoride-containing substance used for the prevention and treatment of dental caries, sensitive teeth, and the refluoridation of damaged tooth enamel, typically in combination with olaflur.

properties

CAS RN

7333-84-8

Product Name

Dectaflur

Molecular Formula

C18H38FN

Molecular Weight

287.5 g/mol

IUPAC Name

(Z)-octadec-9-en-1-amine;hydrofluoride

InChI

InChI=1S/C18H37N.FH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9-;

InChI Key

QGSCPWWHMSCFOV-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCN.F

SMILES

CCCCCCCCC=CCCCCCCCCN.F

Canonical SMILES

CCCCCCCCC=CCCCCCCCCN.F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-octadeceneamine hydrofluoride
9-octadecen-1-amine
AmF 355
amine fluoride 335
n-cis-9-octadecenylamine
oleamine
oleoylamine
oleylamine
oleylamine acetate
oleylamine acetate, (Z)-isomer
oleylamine hydrochloride, (Z)-isomer
oleylamine hydrofluoride
oleylamine hydrofluoride, (Z)-isomer
oleylamine phosphate (1:1)
oleylamine phosphate (1:1), (Z)-isomer
oleylamine, (E)-isomer
oleylamine, (Z)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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